1-(2-Methoxyethyl)-1H-imidazole-2-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
89517-94-2 |
|---|---|
Molecular Formula |
C6H11N3O3S |
Molecular Weight |
205.24 g/mol |
IUPAC Name |
1-(2-methoxyethyl)imidazole-2-sulfonamide |
InChI |
InChI=1S/C6H11N3O3S/c1-12-5-4-9-3-2-8-6(9)13(7,10)11/h2-3H,4-5H2,1H3,(H2,7,10,11) |
InChI Key |
ZGRLHNHYKRJNHZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CN=C1S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Conditions:
- Reagents: Imidazole, 2-chloroethyl methyl ether
- Base: Sodium hydroxide (NaOH)
- Solvent: Acetonitrile (anhydrous)
- Temperature: Reflux
- Atmosphere: Inert (e.g., nitrogen)
- Reaction Time: 0.5 hours for base treatment, followed by 16 hours for alkylation
Mechanism:
- The imidazole nitrogen is deprotonated by sodium hydroxide, generating a nucleophilic imidazole anion.
- The anion attacks the electrophilic carbon in 2-chloroethyl methyl ether, displacing chloride and forming the N-alkylated product.
Yield and Purity:
- Reported yields are high, approximately 93% for the alkylated imidazole intermediate.
- The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion.
This method is well-documented and provides a clean route to 1-(2-methoxyethyl)-1H-imidazole, which is the key intermediate for subsequent sulfonamide formation.
The next critical step is the introduction of the sulfonamide group at the 2-position of the imidazole ring. This is generally accomplished by reacting the 1-(2-methoxyethyl)-1H-imidazole with a sulfonyl chloride derivative under basic conditions.
Common Sulfonylation Procedure:
- Reagents: 1-(2-methoxyethyl)-1H-imidazole, sulfonyl chloride (e.g., benzenesulfonyl chloride or other sulfonyl chlorides)
- Base: Triethylamine or sodium hydroxide
- Solvent: Aprotic solvents such as dichloroethane (DCE) or dimethylformamide (DMF)
- Temperature: Room temperature to reflux (depending on sulfonyl chloride reactivity)
- Reaction Time: Several hours (e.g., 8 hours reflux)
Mechanism:
- The nucleophilic nitrogen at the 2-position of the imidazole ring attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
- The base scavenges the released HCl, driving the reaction forward.
Notes on Reaction Optimization:
- Use of aprotic solvents and controlled temperature improves selectivity and yield.
- Triethylamine acts as both a base and catalyst, facilitating the reaction.
- Monitoring by TLC and spectroscopic methods (FT-IR, 1H NMR) confirms product formation.
This sulfonylation step is supported by analogous syntheses of sulfonamide-bearing imidazole derivatives, which have been shown to proceed efficiently under these conditions.
Alternative Synthetic Routes and Variations
Direct Sulfonation of Imidazole Derivatives:
- Some methods involve direct chlorosulfonation of imidazole derivatives to form sulfonyl chlorides, which can then be converted to sulfonamides.
- For example, 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride is synthesized via chlorosulfonation and used as a sulfonylating agent in further reactions.
Multi-Component One-Pot Syntheses:
- Advanced synthetic strategies include one-pot, multi-component reactions combining aldehydes, sulfonamides, and other reagents to form complex sulfonamide-imidazole hybrids.
- These methods often use catalytic amounts of acids (e.g., trifluoroacetic acid) in ethanol and provide efficient access to sulfonamide derivatives with diverse substitution patterns.
Summary Table of Preparation Methods
| Step | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Imidazole | NaOH, 2-chloroethyl methyl ether, reflux in acetonitrile, inert atmosphere | 1-(2-methoxyethyl)-1H-imidazole | ~93 | High selectivity for N-1 alkylation |
| 2 | 1-(2-methoxyethyl)-1H-imidazole | Sulfonyl chloride, triethylamine, DCE or DMF, reflux or room temp | This compound | Variable (typically high) | Base scavenges HCl, monitored by TLC, NMR |
| Alt. | Imidazole derivatives | Chlorosulfonation, then reaction with amines | Sulfonamide derivatives | - | Direct sulfonyl chloride formation |
| Multi-component | Sulfonamide, aldehydes, pyruvic acid | Ethanol, trifluoroacetic acid catalyst, one-pot | Sulfonamide-imidazole hybrids | - | Efficient, diverse substitution |
Analytical and Spectroscopic Confirmation
- FT-IR Spectroscopy: Characteristic sulfonamide S=O stretching bands (~1350-1358 cm⁻¹), imidazole C=N and C=C stretches.
- 1H NMR Spectroscopy: Signals corresponding to aromatic and aliphatic protons, including methoxyethyl group protons (3.3-3.8 ppm), and imidazole ring protons.
- UV-Vis Spectroscopy: π→π* and n→π* transitions confirming conjugation in the imidazole ring.
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.
- Mass Spectrometry: Confirms molecular weight and structure.
These techniques are routinely employed to verify the successful synthesis of this compound and related compounds.
Research Findings and Practical Considerations
- The alkylation step is highly efficient and reproducible, providing a reliable intermediate for further functionalization.
- Sulfonylation requires careful control of reaction conditions to avoid side reactions such as over-sulfonation or polymerization.
- Use of aprotic solvents and mild bases improves yield and purity.
- The synthetic route is adaptable to various sulfonyl chlorides, allowing structural diversification for pharmaceutical or agrochemical applications.
- Catalysts such as triethylamine and L-proline (in related imidazole syntheses) enhance reaction rates and selectivity while aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1H-imidazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazole-based compounds, including 1-(2-Methoxyethyl)-1H-imidazole-2-sulfonamide, in cancer treatment. Research indicates that imidazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, imidazole complexes have shown superior activity compared to traditional chemotherapeutics like cisplatin, particularly in colorectal and breast cancer models . The mechanism often involves interaction with nuclear DNA and the induction of apoptosis through mitochondrial pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Sulfonamide derivatives are known to inhibit bacterial growth by targeting essential enzymes involved in folate synthesis. This mechanism has been observed in various studies where imidazole-sulfonamide compounds demonstrated effectiveness against resistant bacterial strains .
Enzyme Inhibition
This compound acts as an inhibitor of specific enzymes, making it useful in biochemical assays. For instance, its ability to inhibit DapE (diaminopimelate epimerase), an enzyme critical for bacterial cell wall synthesis, positions it as a potential lead compound for developing new antibiotics .
Building Block for Complex Structures
The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules with potential therapeutic applications. Its incorporation into larger molecular frameworks can lead to the development of novel drugs targeting various diseases .
Development of Oligonucleotides
In nucleic acid chemistry, this compound has been utilized in the synthesis of phosphorothioate oligonucleotides. These modified oligonucleotides exhibit enhanced stability and binding affinity to RNA targets, which is crucial for therapeutic applications such as splice-switching oligonucleotides that can modulate gene expression .
Use in Dyes and Pigments
The unique chemical properties of this compound make it suitable for use in the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions can be exploited in creating colorants with specific properties for industrial applications.
Biocompatible Materials
The compound's compatibility with biological systems opens avenues for its use in developing biocompatible materials. Research into ionic liquid-based materials has shown that imidazolium compounds can enhance the dissolution and processability of biomaterials, indicating potential applications in drug delivery systems and medical devices .
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the methoxyethyl and sulfonamide groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacokinetics : The target compound’s hydrophilicity suggests favorable renal excretion but may limit blood-brain barrier penetration compared to lipophilic analogs.
- Structural Optimization : Introducing electron-withdrawing groups (e.g., nitro, ) could modulate reactivity and stability .
- Data Limitations : XlogP and bioactivity data for several analogs are inferred; experimental validation is needed.
Biological Activity
1-(2-Methoxyethyl)-1H-imidazole-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with biological systems. This article will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₁N₃O₃S
- Molecular Weight : 201.25 g/mol
- CAS Number : [Not available in the provided data]
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
- In Vitro Studies :
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating promising anticancer activity. For instance, some derivatives in related studies showed IC50 values ranging from 8.39 to 21.15 μM against HepG-2 and MCF-7 cells, suggesting that similar compounds may exhibit comparable efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides often act as inhibitors of carbonic anhydrase isoforms, which are implicated in tumorigenesis and tumor progression. The inhibition of these enzymes can disrupt the pH regulation within tumors, leading to enhanced apoptotic pathways .
- Cell Cycle Arrest : Some studies suggest that sulfonamide derivatives can induce cell cycle arrest at specific phases (e.g., G2/M phase), thereby inhibiting cancer cell proliferation .
Safety Profile
The safety profile of this compound has also been evaluated through cytotoxicity assays against normal cell lines. The IC50 values for normal cells were significantly higher than those for cancer cells, indicating a potentially favorable therapeutic index .
Table 1: Cytotoxicity of Related Sulfonamide Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HepG-2 | 16.90 ± 0.09 | |
| Compound B | MCF-7 | 19.57 ± 0.12 | |
| This compound | HepG-2 | TBD | |
| This compound | MCF-7 | TBD |
Table 2: Mechanistic Insights into Anticancer Activity
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrase isoforms, disrupting tumor pH regulation. |
| Cell Cycle Arrest | Induces G2/M phase arrest, preventing cell division and proliferation. |
Case Studies
A notable study explored the synthesis and evaluation of various sulfonamide derivatives for their anticancer properties. The findings indicated that modifications to the sulfonamide structure could enhance efficacy against specific cancer types while maintaining a favorable safety profile .
Additionally, a study on related compounds demonstrated that certain structural modifications led to increased potency against cancer cell lines, highlighting the importance of chemical structure in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
